2,3,5-Trichloro-6-hydroxyphenolate

描述

Structural Characterization and Classification as a Chlorinated Hydroxyphenolate Anion

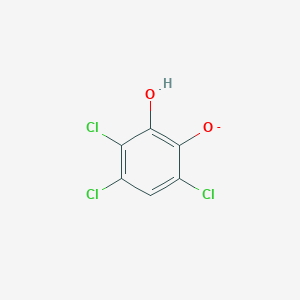

2,3,5-Trichloro-6-hydroxyphenolate is chemically defined as a phenolate (B1203915) anion. Specifically, it is the conjugate base of 2,3,5-trichlorobenzene-1,4-diol. ebi.ac.uk This means it is formed when the hydroxyl group that is positioned ortho to two of the chlorine atoms on the benzene (B151609) ring deprotonates, resulting in a net negative charge. ebi.ac.uk This anionic state is the predominant form of the molecule at a neutral pH of 7.3. ebi.ac.uk

As a chlorinated hydroxyphenolate anion, its structure consists of a central benzene ring to which three chlorine atoms, one hydroxyl group (-OH), and one phenolate group (-O⁻) are attached. The specific arrangement of these substituents dictates its chemical properties and reactivity.

Chemical and Physical Properties of 2,3,6-trichloro-4-hydroxyphenolate Note: This data corresponds to the synonym 2,3,6-trichloro-4-hydroxyphenolate, which is the conjugate base of 2,3,5-trichlorobenzene-1,4-diol.

| Property | Value | Source |

| ChEBI ID | CHEBI:141023 | ebi.ac.uk |

| Formula | C₆H₂Cl₃O₂⁻ | ebi.ac.uk |

| Net Charge | -1 | ebi.ac.uk |

| Average Mass | 212.438 | ebi.ac.uk |

| Monoisotopic Mass | 210.91259 | ebi.ac.uk |

| InChI | InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H/p-1 | ebi.ac.uk |

| InChIKey | ZIIRLFNUZROIBX-UHFFFAOYSA-M | ebi.ac.uk |

| SMILES | C=1(C(=C(C=C(C1Cl)O)Cl)[O-])Cl | ebi.ac.uk |

Significance in Environmental Chemistry and Biochemical Pathways of Halogenated Aromatics

Chlorinated aromatic compounds, including various chlorophenols, are recognized as significant environmental pollutants. unimi.it They have been used extensively as pesticides and wood preservatives, and are by-products of industrial processes like the manufacturing of certain herbicides and paper milling. unimi.itnih.gov Compounds such as 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol (B30397) are listed as priority pollutants due to their toxicity and persistence in the environment. unimi.itnih.gov

The significance of this compound lies in its role as a metabolic intermediate in the biodegradation of these more complex pollutants. ebi.ac.uk Research into the microbial degradation of pentachlorophenol (B1679276) (PCP) by organisms like Flavobacterium sp. has shown that the breakdown process occurs in a stepwise manner. PCP is first oxidized to tetrachloro-p-hydroquinone (TeCH). This compound is then subject to reductive dehalogenation, yielding trichlorohydroquinone, which exists in equilibrium with its anionic form, this compound. ebi.ac.uk

This biochemical pathway is facilitated by specific enzymes. For instance, a tetrachloro-p-hydroquinone reductive dehalogenase has been purified and characterized, which catalyzes the reductive dehalogenation of TeCH to trichlorohydroquinone. ebi.ac.uk This enzymatic process is crucial for the detoxification and mineralization of highly chlorinated phenols. Similarly, other microorganisms like the white-rot fungus Phanerochaete chrysosporium are known to effectively degrade compounds like 2,4,6-trichlorophenol, breaking them down into less harmful substances. nih.gov These metabolic pathways, involving steps like oxidative dechlorination and quinone reduction, highlight the central role of intermediates like this compound in the natural attenuation of halogenated aromatic pollutants. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3,4,6-trichloro-2-hydroxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHZRJKVYOHNTJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Detection of 2,3,5 Trichloro 6 Hydroxyphenolate in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2,3,5-Trichloro-6-hydroxyphenolate from other compounds within a sample matrix, which is a critical step before quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semivolatile chlorinated aromatic compounds like this compound. thermofisher.comthermofisher.com This technique combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

For the analysis of chlorinated phenols, a derivatization step is often employed to increase the volatility and thermal stability of the analytes. nih.govepa.gov This typically involves converting the phenolic hydroxyl group into a less polar and more volatile ether or ester derivative. The derivatized compounds are then introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the column. A low-polarity silarylene phase column, such as one comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, has demonstrated excellent performance in separating phenols and chlorinated phenols. thermofisher.com

Following separation, the compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern for each compound, allowing for definitive identification. docbrown.infolibretexts.org

Typical GC-MS Parameters for Chlorinated Phenol (B47542) Analysis

| Parameter | Value |

|---|---|

| Column | TraceGOLD TG-5SilMS or equivalent |

| Injector Temperature | 275 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60°C, ramped to 300°C |

| Carrier Gas | Helium |

| MS Transfer Line Temp | 300 °C |

| Ionization Mode | Electron Ionization (EI) |

The table above presents a generalized set of parameters; specific conditions may vary depending on the exact instrumentation and sample matrix. thermofisher.com

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for the analysis of halogenated compounds, making it well-suited for detecting acid-extractable chlorinated phenols, including this compound. oup.comnemi.gov The ECD is particularly sensitive to electronegative atoms like chlorine, providing excellent selectivity for these analytes.

Similar to GC-MS, a derivatization step is typically required to enhance the volatility of the phenolic compounds. oup.comresearchgate.net The derivatized sample is then injected into the GC for separation. The separated compounds pass through the ECD, which contains a radioactive source that emits beta particles. These particles ionize the carrier gas, creating a steady current. When an electronegative compound like a chlorinated phenol passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak.

This method is known for its high sensitivity, with detection limits often in the low microgram-per-liter (µg/L) range. oup.com However, it is less specific than GC-MS, as any electron-capturing compound can produce a signal. Therefore, careful calibration and confirmation with a more specific detector may be necessary. nih.gov

Performance Characteristics of a GC-ECD Method for Chlorinated Phenols

| Parameter | Finding |

|---|---|

| Detection Limits | 0.001–0.005 mg/L for most chlorinated phenols. oup.com |

| Relative Recoveries | 67.1% to 101.3%. oup.com |

| Relative Standard Deviation | 2.2% to 6.1% for spiked water samples. oup.com |

This table showcases the performance of a specific validated GC-ECD method and may not be representative of all applications.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of phenolic compounds, including metabolites like this compound, in various matrices. rsc.orgmdpi.comnih.gov HPLC is particularly useful for analyzing compounds that are not sufficiently volatile for gas chromatography, even after derivatization.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For phenolic compounds, reversed-phase chromatography with a C18 column is commonly used. nih.gov A gradient mobile phase, typically consisting of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile (B52724) and a small amount of acid to control ionization, is often employed to achieve optimal separation of a mixture of phenolic compounds with varying polarities. nih.govmdpi.com

Detection in HPLC can be achieved using various detectors, with the Diode Array Detector (DAD) being a popular choice for phenolic analysis. mdpi.com The DAD can acquire absorbance spectra for each peak, aiding in compound identification. HPLC coupled with mass spectrometry (HPLC-MS) offers even greater sensitivity and specificity. mdpi.com

Method validation for HPLC analysis of phenolic compounds typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. rsc.orgmdpi.com

Typical HPLC Method Validation Parameters for Phenolic Compounds

| Parameter | Typical Range/Value |

|---|---|

| Linearity (r²) | > 0.999 rsc.orgmdpi.com |

| LOD | 0.003 to 0.239 mg/L rsc.org |

| Recovery | 80.54% to 107.0% rsc.org |

| Precision (RSD) | 1.43% to 4.35% rsc.org |

The values in this table are examples from a specific study and can vary depending on the analyte, matrix, and specific HPLC method.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its unambiguous identification in complex samples.

Mass spectrometry (MS) is a cornerstone for the identification of this compound by providing information about its molecular weight and fragmentation pattern. When coupled with a chromatographic separation technique like GC or HPLC, it becomes a highly selective and sensitive analytical tool. nih.govepa.gov

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. For this compound, the presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. nih.gov

Electron ionization (EI) is a common ionization technique used in GC-MS that causes extensive fragmentation of the analyte molecules. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pathways. docbrown.infolibretexts.org For phenolic compounds, common fragmentation includes the loss of a hydrogen atom, a CO group, and cleavage of the aromatic ring. docbrown.info

Key Mass Spectrometric Data for Chlorinated Phenols

| Feature | Description |

|---|---|

| Molecular Ion | Provides the molecular weight of the compound. |

| Isotopic Pattern | The presence of chlorine atoms creates a distinct pattern of peaks. |

| Fragment Ions | Characteristic fragments help in structural elucidation. docbrown.infolibretexts.org |

This table highlights the key information obtained from mass spectrometry for the analysis of chlorinated phenols.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. It provides information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. msu.edulibretexts.org

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For a substituted phenol like this compound, the aromatic protons will appear in a specific region of the spectrum, and their splitting pattern will depend on their position relative to each other and the substituents. docbrown.info The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. msu.edulibretexts.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. docbrown.info The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbon atom attached to the hydroxyl group in a phenol is typically shifted downfield. libretexts.org

By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the complete structure of this compound can be unambiguously determined.

Characteristic NMR Chemical Shift Ranges for Phenols

| Nucleus | Type of Atom | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 libretexts.org |

| ¹H | Hydroxyl Proton | 4.0 - 7.0 libretexts.org |

| ¹³C | Aromatic Carbon (C-OH) | ~155 libretexts.org |

| ¹³C | Other Aromatic Carbons | 125 - 150 libretexts.org |

These are general chemical shift ranges and can be influenced by the specific substitution pattern and the solvent used. msu.edulibretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. These vibrations, which include stretching, bending, scissoring, rocking, and twisting, are unique to the molecule's structure, involving the strengths of the bonds and the mass of the constituent atoms.

For a phenolic compound like this compound, the IR spectrum would exhibit characteristic absorption bands. A key feature would be the O–H stretching vibration of the hydroxyl group, which typically appears as a broad and intense band in the region of 3500-3200 cm⁻¹. The C–O stretching vibration would be observed in the 1260-1050 cm⁻¹ range. Additionally, the presence of the aromatic ring would give rise to =C–H stretching vibrations between 3100-3000 cm⁻¹ and C=C bond stretching within the ring at approximately 1680-1640 cm⁻¹. The carbon-chlorine (C-Cl) bonds would also produce characteristic absorptions, further aiding in the compound's identification. It's important to note that not all fundamental vibrations are observed in an IR spectrum due to factors like molecular symmetry and spectroscopic selection rules. A change in the dipole moment during a vibration is necessary for a molecule to absorb infrared radiation.

Interactive Table: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3500-3200 (broad, strong) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1680-1640 |

| C-O | Stretching | 1260-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. Aromatic compounds, such as this compound, exhibit strong UV absorption due to the π-electrons in the benzene (B151609) ring. The presence of substituents on the ring, like the hydroxyl and chlorine atoms, can shift the absorption maxima (λmax) and alter the intensity of the absorption bands. For phenolic compounds, the position and intensity of the UV absorption bands are often pH-dependent due to the ionization of the hydroxyl group. The electronic spectra of polynitrophenols and their anions, for example, have been studied to understand these effects. This property can be utilized for the quantification of such compounds in various samples.

Circular Dichroism (CD) Spectroscopy in Chiral Interaction Studies (e.g., with DNA for related compounds)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound itself is not chiral, CD spectroscopy becomes a valuable tool when studying its interaction with chiral macromolecules like DNA. The binding of small molecules to DNA can induce conformational changes in the DNA structure, which can be detected by changes in the CD spectrum.

The CD spectrum of DNA is sensitive to its secondary structure, with characteristic signals for B-form, A-form, and Z-form DNA. When a ligand binds to DNA, it can alter the stacking of the base pairs and the helical structure, leading to observable changes in the CD signal. These spectral changes can provide insights into the binding mode (e.g., intercalation, groove binding) and the affinity of the interaction. Although direct studies on this compound may be limited, the principles of using CD spectroscopy to study the interaction of other small molecules, including various ligands and drugs with DNA, are well-established. This technique is extremely sensitive and relatively inexpensive compared to other methods for studying such interactions.

Sample Preparation and Quality Assurance Protocols for Research Applications

Extraction and Concentration Methodologies for Phenolic Compounds

The accurate determination of phenolic compounds like this compound in complex matrices such as environmental and biological samples necessitates efficient extraction and preconcentration steps. These steps are crucial for isolating the analytes from interfering substances and increasing their concentration to a level suitable for instrumental analysis.

Several extraction techniques are commonly employed for phenolic compounds:

Solid-Phase Extraction (SPE): This is a widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. Polymeric adsorbents are often used for the extraction of a wide range of chlorophenols from water samples. For instance, a study using Bond Elut ENV cartridges demonstrated good recoveries for various chlorophenols from water samples.

Liquid-Phase Microextraction (LPME): This miniaturized version of liquid-liquid extraction uses a very small volume of an organic solvent to extract analytes from an aqueous sample. It is an effective method for preconcentrating chlorophenols from environmental samples before analysis by gas chromatography-mass spectrometry (GC-MS).

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid samples with organic solvents. It has been successfully applied to the extraction of chlorophenols from soil samples.

Stir Bar Sorptive Extraction (SBSE): This method utilizes a magnetic stir bar coated with a sorbent material to extract analytes from a liquid sample. It has been employed for the determination of halophenols and haloanisoles in various drug product formulations.

The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, biological fluid) and the specific properties of the target analyte.

Interactive Table: Comparison of Extraction Methodologies for Phenolic Compounds

| Extraction Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | High enrichment factors, good selectivity, and ease of automation. | Water samples, industrial effluents. |

| Liquid-Phase Microextraction (LPME) | Extraction of analytes into a small volume of an immiscible solvent. | Low solvent consumption, high enrichment factors. | Environmental water samples. |

| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperature and pressure. | Faster than traditional methods like Soxhlet, reduced solvent usage. | Soil and other solid samples. |

Derivatization Strategies for Enhanced Analytical Performance (e.g., methylation)

For analysis by gas chromatography (GC), phenolic compounds often require derivatization to increase their volatility and thermal stability, and to improve their chromatographic behavior. Derivatization involves chemically modifying the analyte to produce a less polar and more volatile derivative.

A common derivatization strategy for chlorophenols is methylation , which converts the acidic hydroxyl group into a methyl ether. This can be achieved using various reagents:

Diazomethane (B1218177): While effective, diazomethane is highly toxic and explosive, leading to the exploration of safer alternatives.

Trimethylsilyldimethylcarbamate (TMSDMC): This reagent reacts instantaneously with phenolic compounds at room temperature, offering a rapid and simple derivatization method.

Trimethyloxonium tetrafluoroborate (B81430) (TMO): This reagent has been shown to be efficient for the methylation of a range of chlorophenols for GC-MS analysis.

Methanol with an acid catalyst: Refluxing the sample with methanol and an acid like sulfuric acid or hydrochloric acid is another established method for methylation.

The choice of derivatization reagent and reaction conditions should be optimized to ensure complete derivatization and avoid the formation of byproducts.

Interference Identification and Method Validation in Environmental and Biological Samples

The analysis of this compound in complex matrices like environmental and biological samples is often hampered by the presence of interfering compounds. These interferences can co-elute with the analyte, leading to inaccurate quantification. Therefore, rigorous method validation is essential to ensure the reliability and accuracy of the analytical results.

Interference Identification: Matrix effects, where components of the sample matrix suppress or enhance the analyte signal, are a common problem, particularly in mass spectrometric detection. The use of stable isotopically labeled internal standards is a recommended approach to correct for these matrix effects. Analyzing blank samples from the same matrix can also help identify potential contaminants or interferences that may have been introduced during sampling or sample

Environmental Fate, Biotransformation, and Microbial Metabolism of 2,3,5 Trichloro 6 Hydroxyphenolate

Environmental Occurrence and Behavior of Chlorinated Phenolic Compounds in Aquatic and Terrestrial Systems

Chlorinated phenolic compounds, including various trichlorophenols and their derivatives, are not naturally occurring. cdc.gov They primarily enter the environment through industrial and agricultural activities. nih.govmedwinpublishers.com Sources include their use as biocides, fungicides, herbicides, and wood preservatives, as well as byproducts from the chlorine bleaching of pulp and paper and the chlorination of wastewater and drinking water. cdc.govresearchgate.netnih.gov

Once released, their fate is governed by several factors including their chemical structure, concentration, and the environmental conditions of the receiving system. researchgate.net In aquatic environments, many chlorinated phenols are found in water, particularly near contaminated sites. dcceew.gov.au Their persistence in water can range from days to weeks, with removal mechanisms including biodegradation by bacteria, photodegradation by sunlight, and sorption to particulate matter. dcceew.gov.au

In terrestrial systems, chlorinated phenols tend to adhere to soil and sediments. cdc.gov Their mobility and potential to leach into groundwater depend on soil type and pH. tpsgc-pwgsc.gc.cawikipedia.org For instance, the adsorption of pentachlorophenol (B1679276), a related compound, increases in acidic soils and decreases under neutral to basic conditions. wikipedia.org Microbial breakdown is a key process for their removal from soil, although this can take from a few days to several weeks or even longer for more persistent congeners. cdc.gov Some trichlorophenols have been shown to be relatively immobile in soil, reducing the risk of groundwater contamination but increasing their persistence in the topsoil. nih.gov

The degradation of the insecticide chlorpyrifos (B1668852) provides a relevant example, as it breaks down into 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a compound structurally related to trichlorophenols. nih.govmedchemexpress.com TCP itself can persist in the environment, with a half-life in soil that can extend up to 360 days, and its solubility in water suggests potential for mobility. researchgate.net

Table 1: Environmental Fate Characteristics of Related Chlorinated Compounds

| Compound | Environmental Compartment | Key Dissipation Processes | Persistence/Half-life |

|---|---|---|---|

| Trichlorophenols (general) | Water, Soil, Sediment | Biodegradation, Photodegradation, Sorption | Days to weeks cdc.govdcceew.gov.au |

| 2,4,6-Trichlorophenol (B30397) | Water | Biodegradation, Photodegradation, Evaporation, Sorption | 1 to 19 days in water dcceew.gov.au |

| Pentachlorophenol (PCP) | Soil, Sediment | Reductive dehalogenation, Photolysis | 14 days to 5 years in reductive soils wikipedia.org |

| Chlorpyrifos | Soil, Water, Foliage | Hydrolysis, Volatilization, Biodegradation | Half-life of 29-74 days (hydrolysis at pH 7) nih.gov |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Soil | Microbial degradation | Up to 360 days researchgate.net |

Microbial Degradation Pathways and Biochemical Mechanisms

The microbial breakdown of chlorinated aromatic compounds like 2,3,5-trichloro-6-hydroxyphenolate is a critical process for their removal from the environment. Microorganisms have evolved diverse strategies and enzymatic machinery to metabolize these often-recalcitrant molecules.

Aerobic and Anaerobic Biotransformation of Chlorinated Aromatic Structures

Chlorinated phenols can be metabolized by microorganisms under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.net

Aerobic Degradation: In the presence of oxygen, bacteria can utilize chlorinated phenols as their sole source of carbon and energy. researchgate.net The initial step in the aerobic degradation of highly chlorinated phenols, such as pentachlorophenol (PCP), is often a hydroxylation reaction. This reaction, catalyzed by a monooxygenase, replaces a chlorine atom with a hydroxyl group, converting PCP into tetrachlorohydroquinone (B164984) (TeCHQ). researchgate.net This initial intermediate is then further degraded. researchgate.net For less chlorinated phenols, the initial attack is typically by a monooxygenase that forms chlorocatechols. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism for the breakdown of chlorinated phenols is reductive dechlorination. researchgate.net This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. Bacteria known as halorespiring bacteria can use chlorinated phenols as electron acceptors in their respiration, similar to how other bacteria use oxygen. researchgate.net This process sequentially removes chlorine atoms, making the molecule less toxic and more amenable to complete degradation by other anaerobic microorganisms, which can convert the resulting phenolic structure into methane (B114726) and carbon dioxide. researchgate.net

Enzymatic Reductive Dechlorination in Hydroquinone (B1673460) Metabolism (e.g., tetrachloro-p-hydroquinone to trichlorohydroquinone)

A key step in the degradation of highly chlorinated phenols is the reductive dehalogenation of chlorinated hydroquinones. For example, in the degradation pathway of pentachlorophenol by Flavobacterium sp. strain ATCC 39723, the first intermediate is tetrachloro-p-hydroquinone (TeCHQ). nih.gov This compound is then sequentially dehalogenated.

The enzyme responsible, tetrachlorohydroquinone reductive dehalogenase, catalyzes the removal of a chlorine atom from TeCHQ to form trichlorohydroquinone (TrCHQ). nih.govontosight.ai This reaction continues, converting TrCHQ to dichlorohydroquinone. nih.gov This process is crucial because it reduces the toxicity of the compound and prepares it for the cleavage of the aromatic ring. The mechanism involves the transfer of electrons to the TeCHQ molecule, which results in the replacement of a chlorine atom with a hydrogen atom. ontosight.ai

The process is glutathione-dependent and proceeds through a mechanism involving the ketonization of the deprotonated substrate, followed by the elimination of HCl to form a trichlorobenzoquinone intermediate. nih.govacs.org This intermediate is then attacked by glutathione (B108866). nih.govacs.org

Hydrolytic and Oxidative Cleavage Reactions in Chlorinated Aromatic Degradation (e.g., chlorpyrifos to trichloropyridinol, then further degradation)

The degradation of many complex chlorinated aromatic compounds begins with cleavage reactions that break down the larger molecule into simpler, more manageable parts for microorganisms. A prime example is the degradation of the insecticide chlorpyrifos.

The primary transformation pathway for chlorpyrifos involves the hydrolytic cleavage of its phosphate (B84403) ester bond. nih.gov This reaction yields 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphoric acid. nih.govresearchgate.net This initial hydrolysis can be an abiotic process, catalyzed by alkaline conditions in soil and water, but it is also facilitated by microbial enzymes. nih.gov

Once formed, TCP can be further degraded by microorganisms. tandfonline.comnih.gov Some soil microbes can rapidly mineralize TCP to carbon dioxide. tandfonline.com Fungi like Cladosporium cladosporioides have been shown to completely metabolize both chlorpyrifos and the resulting TCP, indicating that they possess the necessary enzymatic pathways for the complete detoxification of the parent compound and its primary metabolite. nih.gov The degradation of TCP involves further cleavage of the aromatic ring, a process often initiated by oxidative enzymes.

Identification and Characterization of Microbial Species and Consortia Involved in Phenolate (B1203915) Metabolism (e.g., Flavobacterium sp., Cladosporium cladosporioides degrading related compounds)

A variety of individual microbial species and complex microbial consortia have been identified as capable of degrading chlorinated phenolic compounds.

Flavobacterium sp. : Strain ATCC 39723 is a well-studied bacterium known for its ability to degrade pentachlorophenol (PCP). nih.gov It initiates the degradation by hydroxylating PCP to tetrachlorohydroquinone (TeCHQ) and subsequently uses a reductive dehalogenase to break down TeCHQ into trichlorohydroquinone and then dichlorohydroquinone. nih.gov

Cladosporium cladosporioides : The fungal strain Hu-01 of this species has demonstrated high efficiency in degrading the insecticide chlorpyrifos and its main metabolite, 3,5,6-trichloro-2-pyridinol (TCP). nih.gov This fungus can utilize chlorpyrifos as a sole carbon source and completely metabolizes it within days, with only transient accumulation of TCP. nih.gov

Aspergillus sp., Penicillium sp., Eurotium sp., and Emericella sp. : Fungal isolates from these genera have also been shown to effectively degrade both chlorpyrifos and TCP. nih.gov

Ralstonia sp. : Strain T6 possesses gene clusters involved in the degradation of 3,5,6-trichloro-2-pyridinol. medchemexpress.com

Sphingomonas sp. and Mycobacterium sp. : These genera include some of the best-studied bacteria capable of aerobically degrading pentachlorophenol. researchgate.net

Bacillus thuringiensis : Strain MB497 has been shown to degrade almost 99% of high concentrations of chlorpyrifos and can also efficiently degrade its metabolite, TCP. researchgate.net

Often, the complete mineralization of complex chlorinated compounds is achieved by microbial consortia, where different species carry out different steps of the degradation pathway. researchgate.netnih.gov

Table 2: Microorganisms Involved in the Degradation of Chlorinated Aromatic Compounds

| Microorganism | Compound(s) Degraded | Key Metabolic Capability |

|---|---|---|

| Flavobacterium sp. ATCC 39723 | Pentachlorophenol (PCP), Tetrachlorohydroquinone (TeCHQ) | Hydroxylation, Reductive Dehalogenation nih.gov |

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos, 3,5,6-Trichloro-2-pyridinol (TCP) | Complete mineralization of both compounds nih.gov |

| Sphingobium chlorophenolicum | Pentachlorophenol (PCP), Tetrachlorohydroquinone (TeCHQ) | Reductive dehalogenation acs.orgresearchgate.net |

| Ralstonia sp. T6 | 3,5,6-Trichloro-2-pyridinol (TCP) | Degradation of TCP medchemexpress.com |

| Bacillus thuringiensis MB497 | Chlorpyrifos, 3,5,6-Trichloro-2-pyridinol (TCP) | Hydrolysis and further degradation researchgate.net |

| Aspergillus sp. | Chlorpyrifos, 3,5,6-Trichloro-2-pyridinol (TCP) | High degradation efficiency nih.gov |

Biochemical Characterization of Dehalogenase and Hydroxylase Enzymes

The microbial degradation of chlorinated aromatics is mediated by specific enzymes, primarily dehalogenases and hydroxylases.

Dehalogenases: These enzymes are responsible for cleaving carbon-halogen bonds, a critical step in detoxification and degradation. documentsdelivered.comnih.gov They can be broadly categorized based on their reaction mechanism:

Reductive Dehalogenases: These enzymes replace a halogen atom with a hydrogen atom. wikipedia.org They are central to anaerobic degradation pathways and organohalide respiration. wikipedia.orgfrontiersin.org Many are complex, membrane-associated proteins that contain a cobamide (vitamin B12) cofactor at the active site and iron-sulfur clusters for electron transfer. wikipedia.org The tetrachloro-p-hydroquinone reductive dehalogenase purified from Flavobacterium sp. is a dimeric protein with a molecular weight of about 30,000 Da per subunit and specifically uses glutathione as a reducing agent. nih.gov

Hydrolytic Dehalogenases: These enzymes use a water molecule to replace a halogen substituent, forming a hydroxyl group. documentsdelivered.comresearchgate.net The reaction often proceeds via a nucleophilic attack by an aspartate residue in the enzyme's active site, forming a covalent ester intermediate that is subsequently hydrolyzed. documentsdelivered.comnih.gov This mechanism is common for haloalkane dehalogenases and L-2-haloacid dehalogenases. documentsdelivered.com

Hydroxylases: These enzymes, often monooxygenases or dioxygenases, introduce hydroxyl groups onto the aromatic ring. nih.govcore.ac.uk This is frequently the initial step in the aerobic degradation of aromatic compounds. By adding hydroxyl groups, these enzymes can achieve two things:

They can directly replace a chlorine atom (oxidative dehalogenation). nih.gov

They activate the aromatic ring, making it susceptible to cleavage. For example, phenol (B47542) hydroxylase converts phenol to catechol, which is then a substrate for ring-cleavage dioxygenases. nih.gov

The pentachlorophenol 4-monooxygenase from Sphingomonas species is a flavin-dependent enzyme that hydroxylates PCP to TeCHQ, initiating the aerobic degradation pathway. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichlorophenol (B144370) |

| 2,4,6-Trichlorophenol |

| 3,5,6-trichloro-2-pyridinol (TCP) |

| Acetoacetic acid |

| Aniline |

| Catechol |

| Chlorobenzene |

| Chlorpyrifos |

| Chlorpyrifos-methyl |

| Dichlorohydroquinone |

| Diethylthiophosphoric acid |

| Hexachlorobenzene |

| Hexachlorocyclohexane |

| Hydroquinone |

| Lindane |

| Maleylacetone |

| Maleylacetoacetate |

| Maleylpyruvate |

| Pentachloroanisole |

| Pentachlorophenol (PCP) |

| Phenol |

| Resorcinol |

| Tetrachloro-p-hydroquinone (TeCHQ) |

| Trichlorohydroquinone (TrCHQ) |

Metabolite Profiling and Elucidation of Biotransformation Pathways

The biotransformation of 3,5,6-trichloro-2-pyridinol (TCP) is a critical process that determines its environmental persistence and toxicological footprint. Microbial activity is the principal driver of its degradation, involving complex enzymatic reactions and metabolic networks. nih.gov

Identification of Persistent and Transient Metabolites

The microbial breakdown of TCP proceeds through a series of intermediate compounds, some of which may be transient while others can persist temporarily in the environment. The accumulation of these metabolites is dependent on the specific microbial strains involved and the prevailing environmental conditions.

A key bacterium capable of degrading TCP is Micrococcus luteus strain ML, which was isolated from a stable TCP-degrading microbiota. nih.gov Studies using this strain have identified several intermediate metabolites through liquid chromatography-mass spectrometry (LC-MS) analysis. Seven distinct intermediate compounds were detected during the degradation process. nih.govresearchgate.net The degradation of TCP by microbial consortia under anaerobic conditions also involves various dechlorination mechanisms, leading to different sets of metabolites. researchgate.net

Detailed research findings on the metabolites identified during the degradation of TCP by Micrococcus luteus ML are presented below.

Table 1: Intermediate Metabolites Identified in the Degradation of 3,5,6-trichloro-2-pyridinol (TCP) by Micrococcus luteus ML

| Metabolite Name | Proposed Pathway |

|---|---|

| 3,6-dichloro-2,5-dihydroxypyridine | Hydrolytic-oxidative dechlorination |

| 3-chloro-2,5,6-trihydroxypyridine | Hydrolytic-oxidative dechlorination |

| 5-amino-2,4,5-trioxopentanoic acid | Hydrolytic-oxidative dechlorination |

| Fumaric acid | Hydrolytic-oxidative dechlorination |

| 3-(2,4,5-trichlorophenoxy)-1-propyne | Denitrification |

| p-propyl phenol | Denitrification |

Source: researchgate.net

Investigation of Microbial Metabolic Networks and Carbon Fluxes

The biodegradation of TCP is not a simple, linear process but rather a network of interconnected metabolic pathways. Different microorganisms can employ distinct strategies for its breakdown.

In Micrococcus luteus strain ML, two primary metabolic pathways for TCP degradation have been proposed. nih.govresearchgate.net

Hydrolytic-Oxidative Dechlorination Pathway : This pathway begins with the hydrolytic dechlorination of TCP, first converting it into 3,6-dichloro-2,5-dihydroxypyridine and then into 3-chloro-2,5,6-trihydroxypyridine. Subsequent oxidative dechlorination and ring cleavage lead to the formation of 5-amino-2,4,5-trioxopentanoic acid, which is further broken down into fumaric acid. Fumaric acid can then enter the central tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the carbon skeleton to CO₂ and H₂O. researchgate.net

Denitrification Pathway : An alternative pathway observed in Micrococcus luteus ML involves denitrification. In this process, TCP is potentially converted to 3-(2,4,5-trichlorophenoxy)-1-propyne. Through a series of dehalogenation and transfer reactions, this intermediate is transformed into p-propyl phenol, which is ultimately mineralized. This denitrification pathway represents a novel mechanism for TCP degradation in this bacterial strain. researchgate.net

Studies on anaerobic degradation in dryland soil have shown that microbial consortia are also effective. In these systems, both reductive and hydrolytic dechlorination mechanisms were involved. researchgate.net The bacterial community was dominated by aerobic degraders like Ochrobactrum and the dechlorinating genus Delftia. However, following TCP treatment, there was a significant enrichment of anaerobic and facultative bacteria such as Bacteroides, Bacillus, and Cupriavidus, indicating their active role in the metabolic network under these conditions. researchgate.net

Environmental Persistence of this compound and its Transformation Products

The environmental persistence of 3,5,6-trichloro-2-pyridinol (TCP) and its transformation products is a matter of significant concern, as TCP is often more toxic than its parent pesticides, chlorpyrifos and triclopyr (B129103). nih.gov Its persistence is largely dictated by the presence and activity of competent degrading microorganisms in soil and water. nih.govnih.gov

TCP is a major metabolite of chlorpyrifos and triclopyr in soil environments. herts.ac.uk Its fate is tied to microbial biodegradation, which transforms it into various products. nih.gov The transformation products are generally more biodegradable and less persistent than the parent TCP molecule. researchgate.netnih.gov For instance, the hydrolytic-oxidative pathway ultimately breaks down the chlorinated aromatic ring into simple organic acids that are readily assimilated by microorganisms. researchgate.net

However, the initial transformation products can themselves be transiently present in the environment. The rate of their formation and subsequent degradation determines their potential for accumulation. In environments where microbial activity is limited due to factors like unfavorable pH, temperature, or lack of essential nutrients, the degradation of both TCP and its metabolites may be slowed, leading to longer persistence. nih.gov

Table 2: Factors Influencing the Environmental Persistence of TCP and its Metabolites

| Factor | Influence on Persistence |

|---|---|

| Microbial Population | The presence of specific degrading bacteria (e.g., Micrococcus luteus, Ochrobactrum) is crucial for rapid degradation. nih.govresearchgate.net |

| Oxygen Availability | Degradation occurs under both aerobic and anaerobic conditions, but the pathways and microbial players differ. researchgate.netresearchgate.net |

| Soil/Water Chemistry | pH, organic matter content, and temperature affect microbial activity and the chemical stability of the compounds. nih.gov |

Theoretical and Computational Chemistry Studies on 2,3,5 Trichloro 6 Hydroxyphenolate Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of molecules like 2,3,5-trichloro-6-hydroxyphenolate. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and other key chemical characteristics.

Density Functional Theory (DFT) Applications to Halogenated Phenols and Phenolates

Density Functional Theory (DFT) has become a primary tool for studying halogenated phenols and their corresponding phenolates due to its balance of computational cost and accuracy. DFT calculations can predict a variety of molecular properties that are essential for understanding the reactivity and stability of these compounds.

For a molecule like this compound, DFT can be employed to calculate key electronic properties. While specific studies on this exact isomer are not abundant in the literature, extensive research on other chlorinated phenols provides a strong basis for understanding its behavior. For instance, DFT has been used to study the formation and degradation reactions of various chlorinated phenols. nih.gov

Theoretical calculations on related compounds, such as 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, using DFT methods like B3LYP and HSEH1PBE with a 6-311++G(d,p) basis set, have provided insights into thermodynamic parameters and frontier molecular orbitals. sysrevpharm.org These studies show that thermodynamic properties like heat capacity, entropy, and enthalpy increase with temperature due to intensified molecular vibrations. sysrevpharm.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Thermodynamic and Frontier Molecular Orbital Properties for a Related Trichlorophenyl Compound

| Property | Value |

| Enthalpy (H) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Heat Capacity (Cv) | Varies with temperature |

| HOMO Energy | Typically negative, indicating bound electrons |

| LUMO Energy | Typically less negative or positive, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability |

This table is illustrative and based on findings for a structurally related trichlorophenyl derivative. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the C-O bonds. A potential energy surface (PES) can be mapped out by systematically changing the dihedral angles of the hydroxyl and phenolate (B1203915) groups relative to the benzene (B151609) ring.

For this compound, the presence of chlorine atoms ortho to the hydroxyl and phenolate groups will create significant steric hindrance, influencing the preferred conformations. The planarity of the molecule will be a key factor, with deviations from planarity potentially affecting its electronic properties and reactivity. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the phenolate oxygen is also a critical factor in determining the most stable conformation. Computational methods can identify the global and local minima on the PES, corresponding to the most stable and metastable conformations, respectively.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the condensed phase, such as in a solvent like water. nih.govresearchgate.netnih.gov For an ionic species like this compound, MD simulations can provide detailed insights into its solvation structure, diffusion, and interactions with surrounding water molecules and other ions.

MD simulations can also be used to study the dynamics of the ion in solution, including its translational and rotational motion. These simulations can provide information on the diffusion coefficient of the ion, which is a key parameter in understanding its transport properties in the environment. Studies on similar molecules, like hydroquinone (B1673460), have utilized MD simulations to understand their vapor-liquid coexistence and interfacial properties. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chlorinated Organic Molecules

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govyoutube.comqsartoolbox.orgnih.gov For chlorinated organic molecules like this compound, QSAR models are often developed to predict their toxicity to various organisms. nih.gov

These models are built by correlating a set of calculated molecular descriptors with experimentally determined activity or property data for a series of related compounds. The descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Models for Chlorinated Phenols

| Descriptor Type | Examples |

| Constitutional | Molecular weight, Number of chlorine atoms |

| Topological | Connectivity indices, Wiener index |

| Geometrical | Molecular surface area, Molecular volume |

| Electrostatic | Dipole moment, Partial charges on atoms |

| Quantum-Chemical | HOMO energy, LUMO energy, Hardness, Electronegativity |

The predictive power of a QSAR model is assessed through rigorous validation techniques. Once validated, these models can be used to estimate the properties of new or untested compounds, such as the different isomers of trichlorophenol.

Reaction Mechanism Studies and Transition State Identification for Chemical Transformations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the degradation and transformation of chlorinated phenols. nih.govnih.govnih.govescholarship.orgresearchgate.net By mapping the reaction pathway and identifying the transition states, researchers can understand the kinetics and thermodynamics of these processes.

For this compound, potential chemical transformations include dechlorination, oxidation, and ring cleavage. nih.govresearchgate.net Computational studies can model these reactions to determine the most likely pathways. For example, the reductive dechlorination of trichlorophenols can be investigated by calculating the activation energies for the removal of each chlorine atom. nih.gov The position of the chlorine atoms on the benzene ring will significantly influence the ease of their removal.

Transition state theory is used to calculate the rate constants of these reactions. The geometry and energy of the transition state, which is the highest point on the minimum energy path between reactants and products, are determined using quantum chemical methods. By comparing the activation barriers for different possible reaction pathways, the dominant mechanism can be identified. Studies on the degradation of other trichlorophenols have provided insights into the formation of various intermediates and final products. nih.govescholarship.org

Future Research Directions and Broader Academic Impact of 2,3,5 Trichloro 6 Hydroxyphenolate Studies

Advanced Bioremediation Strategies for Chlorinated Hydroquinone (B1673460) Contamination

Future bioremediation research will likely focus on developing more efficient and targeted strategies for the complete mineralization of chlorinated hydroquinones, including 2,3,5-trichlorohydroquinone. A key area of investigation is the anaerobic degradation pathway of these compounds. For instance, research has shown that tetrachlorohydroquinone (B164984) can be reductively dechlorinated to trichlorohydroquinone by certain microorganisms. ebi.ac.uk Specifically, cell extracts of Rhodococcus chlorophenolicus have demonstrated the ability to catalyze the reductive dechlorination of trichlorohydroquinone to 2,3-dichlorohydroquinone, indicating a potential pathway for detoxification. nih.gov

Advanced bioremediation strategies could involve the enrichment and application of microbial consortia with specialized dehalogenating capabilities. Understanding the specific enzymes and metabolic pathways involved is crucial. For example, the tetrachloro-p-hydroquinone reductive dehalogenase from Flavobacterium sp. strain ATCC 39723 is known to convert tetrachloro-p-hydroquinone to trichlorohydroquinone. ebi.ac.uk Future work could focus on enhancing the activity and stability of such enzymes and the microorganisms that produce them. This could involve bioaugmentation, where specific microbial strains are introduced into a contaminated site, or biostimulation, which involves the addition of nutrients or electron donors to enhance the activity of indigenous dehalogenating populations.

Development of Novel Biosensors and Analytical Probes

The development of sensitive and selective biosensors for the real-time monitoring of 2,3,5-Trichloro-6-hydroxyphenolate and its parent compounds is a critical future research direction. While specific biosensors for this trichlorinated hydroquinone are not yet established, progress in biosensor technology for the broader class of hydroquinones provides a strong foundation. Electrochemical biosensors, in particular, have shown promise for the detection of hydroquinone. nih.gov

Future research could focus on tailoring these biosensor platforms for chlorinated hydroquinones. This could involve the use of enzymes with high specificity for these compounds, such as the aforementioned reductive dehalogenases, as the biological recognition element. Immobilizing these enzymes on electrode surfaces could lead to amperometric or potentiometric biosensors capable of detecting low concentrations of this compound in environmental samples. Furthermore, advancements in nanomaterials, such as gold nanoparticles and carbon nanotubes, could be integrated to enhance the sensitivity and performance of these biosensors. nih.govfrontiersin.org The development of such analytical probes would be invaluable for monitoring the efficacy of bioremediation efforts and for assessing the extent of contamination in soil and water.

Interdisciplinary Research on Microbial Ecology and Enzyme Engineering

A deeper understanding of the microbial communities that degrade chlorinated hydroquinones is essential for developing effective bioremediation technologies. Interdisciplinary research combining microbial ecology with enzyme engineering will be pivotal. Studies on Rhodococcus chlorophenolicus have provided initial insights into the microbial potential for trichlorohydroquinone degradation. nih.govscilit.com Future research should aim to isolate and characterize a wider diversity of microorganisms capable of metabolizing 2,3,5-trichlorohydroquinone from various contaminated environments.

Metagenomic and metatranscriptomic approaches can be employed to identify the key microbial players and the functional genes involved in the degradation pathways within complex microbial communities. Once novel dehalogenases are identified, enzyme engineering techniques can be used to improve their catalytic efficiency, stability, and substrate specificity. nih.gov For example, site-directed mutagenesis and directed evolution could be used to create enzyme variants with enhanced activity towards 2,3,5-trichlorohydroquinone, paving the way for their use in cell-free bioremediation systems or as components of engineered microbial strains.

Computational Prediction of Environmental Fate and Biochemical Reactivity

Computational modeling and predictive tools offer a powerful approach to assess the environmental fate and potential toxicity of compounds like this compound, especially when experimental data is scarce. Platforms such as BiodegPred utilize machine learning algorithms to predict the biodegradability and toxicity of chemical compounds based on their structure. nih.gov

Future computational studies could focus specifically on the trichlorinated hydroquinone system. Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to elucidate the reaction mechanisms of dehalogenase enzymes with 2,3,5-trichlorohydroquinone as a substrate. nih.gov These calculations can help in understanding the energy barriers of the dechlorination steps and guide the rational design of more efficient enzymes. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the environmental persistence, bioaccumulation potential, and toxicity of a range of chlorinated hydroquinones based on their molecular descriptors. Such predictive models are crucial for risk assessment and for prioritizing research efforts on the most hazardous and persistent compounds within this class.

Exploration of Structure-Function Relationships in Chlorinated Aromatic Compound Interactions

Investigating the structure-function relationships of enzymes that interact with chlorinated aromatic compounds is fundamental to understanding their mechanism of action and for engineering improved biocatalysts. For this compound, a key area of future research is to elucidate the structural basis for the substrate specificity of reductive dehalogenases.

By obtaining crystal structures of these enzymes in complex with their substrates, including trichlorohydroquinone, researchers can identify the key amino acid residues in the active site that are responsible for binding and catalysis. This structural information is invaluable for protein engineering efforts aimed at altering substrate specificity or enhancing catalytic activity. For example, understanding how the position of chlorine atoms on the hydroquinone ring influences binding and the rate of dechlorination will provide a detailed roadmap for designing enzymes tailored for the remediation of specific chlorinated pollutants. This knowledge will have a broader impact on the field of biocatalysis and our ability to harness enzymatic power for environmental applications.

常见问题

Basic Research Questions

Q. What analytical techniques are optimal for characterizing 2,3,5-Trichloro-6-hydroxyphenolate in environmental samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for precise quantification. Deuterated analogs (e.g., this compound-d₂) can serve as internal standards to correct for matrix effects, as demonstrated in environmental analysis protocols for similar chlorophenols . Storage conditions (e.g., 0–6°C for deuterated standards) are critical to maintain stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation (carcinogenicity risk: H351 classification) .

- Waste Disposal : Follow EPA guidelines for halogenated phenolic compounds .

Q. How should researchers prepare stable stock solutions of this compound for experimental use?

- Methodological Answer : Dissolve the compound in methanol (1 mg/mL) under inert conditions (argon/nitrogen atmosphere) to prevent oxidation. Verify purity via NMR or UV-Vis spectroscopy, referencing crystallographic data for structural confirmation .

Advanced Research Questions

Q. How can contradictory data from chromatographic quantification methods be resolved?

- Methodological Answer :

- Cross-Validation : Compare results from HPLC-MS, GC-MS, and ion chromatography to identify methodological biases.

- Internal Standards : Use deuterated isotopologues (e.g., this compound-d₂) to account for recovery variations .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Q. What experimental strategies elucidate the photodegradation pathways of this compound in aquatic environments?

- Methodological Answer :

- Controlled Irradiation : Exclude samples to UV light (254–365 nm) in photoreactors with quartz vessels. Monitor degradation via LC-MS/MS.

- Isotopic Labeling : Track chlorine atom migration using ³⁶Cl-labeled analogs to map reaction intermediates .

- Quantum Chemical Modeling : Simulate photolytic cleavage using DFT calculations to predict bond dissociation energies .

Q. How do researchers address discrepancies in reported pKa values for this compound?

- Methodological Answer :

- Potentiometric Titration : Conduct titrations at multiple ionic strengths (0.1–1.0 M KCl) to adjust for activity coefficients.

- Spectrophotometric Validation : Compare UV-Vis absorbance shifts across pH gradients (e.g., 2–12) .

- Meta-Analysis : Reconcile literature data by correcting for solvent effects (e.g., methanol vs. aqueous buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。